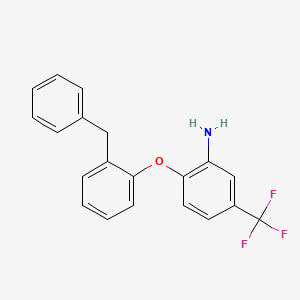

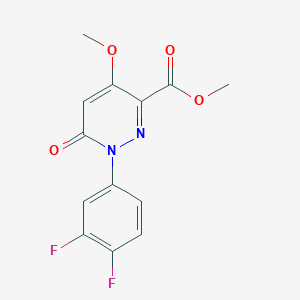

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Benzylphenoxy)-5-(trifluoromethyl)aniline (2-BPTA) is an organic compound with a wide range of applications in scientific research. It is a highly versatile molecule that has been used in numerous studies in biochemistry and physiology, and has proven to be a valuable tool for laboratory experiments.

Aplicaciones Científicas De Investigación

Organic Synthesis Enhancements

A study by Yong Wu et al. (2021) demonstrated the use of a related molecule, 2-Fluoro-5-(trifluoromethyl)aniline, as a monodentate transient directing group to enable Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This methodology facilitates high efficiency and good functional group tolerance in the synthesis of useful quinazoline and fused isoindolinone scaffolds through a one-step derivatization process, highlighting the potential of similar aniline derivatives in directed C-H activation and functionalization reactions (Wu et al., 2021).

Material Science Advancements

S. Suresh et al. (2003) described the application of an Ullmann coupling reaction involving a benzyl ether protected 4-iodophenol and 4-nitrophenylazo aniline, followed by deprotection, to yield novel azo bisphenol amines. These compounds were then used to create high molecular weight polycarbonates with remarkable thermal stability. This approach signifies the role of similar aniline derivatives in the development of new polymeric materials with enhanced properties, such as solubility in organic solvents and electro-optic (EO) activity, which could be beneficial for advanced applications in the electronics and photonics sectors (Suresh et al., 2003).

Catalysis and Chemical Transformations

A study by Yi-Wen Zheng et al. (2016) explored the dual catalyst system for the aromatic C-H functionalization, using a combination of photocatalysis and cobalt catalysis for the amination and hydroxylation of benzene. This methodology underscores the utility of aniline derivatives in the direct production of aniline from benzene and ammonia without any sacrificial oxidant, offering a mild, efficient, and selective approach for the synthesis of valuable chemical intermediates and products under environmentally benign conditions (Zheng et al., 2016).

Propiedades

IUPAC Name |

2-(2-benzylphenoxy)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO/c21-20(22,23)16-10-11-19(17(24)13-16)25-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVWLKNTAKUSOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2857705.png)

![5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2857710.png)

![2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857714.png)

![2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid](/img/structure/B2857717.png)

methanamine](/img/structure/B2857718.png)

![6-ethyl-1,3-dimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2857722.png)

![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2857727.png)